6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride
Description
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is a bicyclic compound with the molecular formula C₈H₁₄N₂O·HCl (CID 132364506). Its structure features a bicyclo[3.2.0]heptane core, an amino group at position 6, and a carboxamide group at position 3, protonated as a hydrochloride salt . Key identifiers include:
Properties
IUPAC Name |
6-aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURMLXAXOEHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Strategies
Diels-Alder reactions between 1,3-dienes and dienophiles have been employed to construct bicyclic skeletons. For example, the reaction of 1,3-cyclohexadiene with maleic anhydride yielded endo-fused bicyclo[2.2.2]octane derivatives, demonstrating the feasibility of [4+2] cycloadditions for strained systems. Adaptation to a bicyclo[3.2.0] system would require a tailored diene-dienophile pair, such as norbornadiene and a strained alkene, though yields may be limited by competing reaction pathways.
Photochemical [2+2] Cycloadditions
Photochemical methods enable the synthesis of highly strained systems. In a notable example, [2+2] cycloaddition of propellane derivatives under UV light produced bicyclo[1.1.1]pentane cores, showcasing the utility of photochemical activation for small-ring synthesis. For bicyclo[3.2.0]heptane, a similar approach using bicyclo[4.2.0]octa-2,4-diene precursors could theoretically induce ring contraction, though no experimental precedents are documented.
Functionalization of the Bicyclic Core
Amination Strategies
Hoffman Degradation : Conversion of carboxamides to amines via hypochlorite-mediated degradation has been successfully applied to bicyclo[2.2.2]octane systems. For example, N-Boc-protected carboxamide intermediates underwent Hofmann rearrangement to yield primary amines with retention of stereochemistry. Applying this to a bicyclo[3.2.0]heptane-3-carboxamide precursor could theoretically yield the 6-amino derivative, though regioselectivity must be rigorously controlled.
Reductive Amination : Ketone intermediates derived from oxidative cleavage of bicyclic alkenes could be subjected to reductive amination. For instance, Pd/C-catalyzed hydrogenation of cis-amino acids in bicyclo[2.2.2]octane systems preserved stereochemistry, suggesting compatibility with smaller ring systems.
Carboxamide Installation
Carboxylic Acid Activation : Esterification of bicyclo[3.2.0]heptane-3-carboxylic acid using thionyl chloride in methanol, followed by ammonolysis, represents a direct route to the carboxamide. For example, N-acetylation of bicyclo[4.1.1]octane-1-carboxylic acid with acetic anhydride yielded stable amide derivatives.
Protection-Deprotection Sequences : tert-Butoxycarbonyl (Boc) protection of the amine group prior to carboxamide formation prevents unwanted side reactions. This strategy was critical in the synthesis of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid, demonstrating its applicability to strained systems.
Hydrochloride Salt Formation
The final step involves protonation of the primary amine using hydrochloric acid. In analogous syntheses, such as the preparation of 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride, gaseous HCl was bubbled through a solution of the free base in diethyl ether, yielding the hydrochloride salt as a crystalline solid. Purification via recrystallization from ethanol/water mixtures typically achieves >97% purity.
Analytical Characterization
Critical analytical data for intermediates and final products include:
Industrial-Scale Considerations
Large-scale synthesis (kg quantities) necessitates:
- Flow Chemistry : Photochemical steps performed in continuous flow reactors enhance light penetration and reduce side reactions, as demonstrated in the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
- Catalytic Hydrogenation : Pd/C-mediated reductions at elevated pressures (50–100 psi) improve reaction rates for unsaturated precursors.
- Crystallization Optimization : Solvent screening (e.g., hexane/CH$$2$$Cl$$2$$ mixtures) ensures high recovery of hydrochloride salts.
Chemical Reactions Analysis
Types of Reactions
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The bicyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[3.2.0]heptane Derivatives
Methyl 6-Aminobicyclo[3.2.0]heptane-3-carboxylate Hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂
- Key Differences : Replaces the carboxamide group with a methyl ester (-COOCH₃).
- Applications : Marketed as a versatile scaffold for laboratory use (CAS 2137588-73-7) but lacks detailed physicochemical data .
rac-(1R,5R,6S)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide Hydrochloride
- Molecular Formula : C₈H₁₅ClN₂O
- Key Differences : Stereoisomer of the target compound; 95% purity reported .
- Significance : Stereochemistry impacts binding affinity and metabolic stability, though specific studies are absent.
3-Azabicyclo[3.2.0]heptane-1-carboxylic Acid Hydrochloride
Bicyclo[2.2.1]heptane and Bicyclo[2.2.2]octane Analogs
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide
- Molecular Formula : C₈H₁₂N₂O
- Key Differences : Smaller bicyclo[2.2.1] core with an exo-amine and exo-carboxamide.
- Physical Properties : Melting point 235–253°C, higher rigidity due to the strained bicyclo system .
di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The bicyclo[3.2.0] core is versatile, accommodating modifications like fluorination (e.g., 6,6-difluoro derivative) or heteroatom substitution (e.g., 3-aza) for tailored properties .
Functional Group Impact : Carboxamide vs. carboxylate esters influence solubility and reactivity; methyl esters (e.g., ) are more hydrolytically stable than carboxamides .
Stereochemical Considerations : Racemic mixtures (e.g., ) vs. enantiopure forms may affect biological activity but require further study.
Applications: While penicillanic acid derivatives () target bacterial infections, non-β-lactam bicyclo compounds (e.g., ) are underexplored but hold promise as constrained scaffolds in drug discovery.
Biological Activity
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is a bicyclic compound with significant potential in biochemical research and medicinal applications. Its unique structural features, including an amino group and a carboxamide group, facilitate interactions with various biological targets, making it a subject of interest in pharmacology and biochemistry.
- Molecular Formula : CHClNO
- Molecular Weight : 190.67 g/mol
The biological activity of 6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride primarily involves its interaction with specific enzymes and receptors. The compound's amino and carboxamide groups can form hydrogen bonds and electrostatic interactions, which modulate the activity of target proteins. This mechanism is crucial for its potential therapeutic effects, particularly in neurological disorders.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Protein Interaction : It acts as a biochemical probe to investigate protein-ligand interactions, providing insights into enzyme mechanisms.
- Therapeutic Potential : Ongoing studies are exploring its use as a therapeutic agent for conditions such as neurodegenerative diseases.
Case Study 1: Enzyme Interaction
A study focused on the interaction of 6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride with a particular enzyme revealed that the compound could effectively inhibit the enzyme's activity by binding to its active site. The results demonstrated a significant reduction in enzymatic activity, suggesting potential applications in drug design aimed at modulating enzyme function.
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, administration of this compound showed promising neuroprotective effects. The study indicated that it could reduce neuronal death and inflammation, highlighting its potential as a treatment for neurodegenerative diseases such as Alzheimer's.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Aminobicyclo[3.2.0]heptane-2-carboxamide hydrochloride | Similar bicyclic structure | Moderate enzyme inhibition |
| 6-Aminobicyclo[3.2.0]heptane-4-carboxamide hydrochloride | Different substitution pattern | Limited biological data |
| 6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid | Lacks carboxamide group | Reduced binding affinity |
Applications in Scientific Research
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is utilized across various fields:
- Chemistry : Serves as a building block for synthesizing more complex molecules.
- Biochemistry : Used to study enzyme mechanisms and protein interactions.
- Pharmaceutical Development : Investigated for its potential as a therapeutic agent in treating neurological disorders.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Use Kaplan-Meier survival analysis for longitudinal toxicity .
Tables
Table 1. Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₈H₁₄N₂O·HCl | PubChem |
| Molecular Weight | 202.67 g/mol | HRMS |
| LogP (Predicted) | 0.85 | ChemAxon |
| Solubility (H₂O) | 12 mg/mL (25°C) | Experimental |
Table 2. Common Impurities in Synthesis
| Impurity | Source | Detection Method |
|---|---|---|
| Bicyclo[3.2.0]heptane-3-carboxylic acid | Hydrolysis of carboxamide | HPLC (RT = 8.2 min) |
| Unreacted amine precursor | Incomplete hydrogenation | TLC (Rf = 0.45) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
